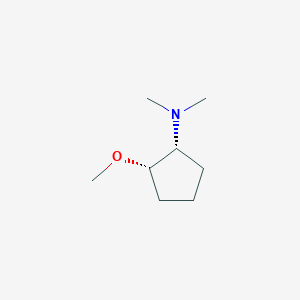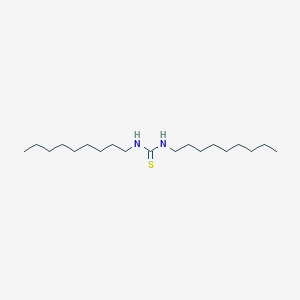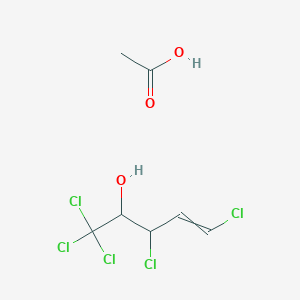![molecular formula C20H26Si2 B14512745 Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane CAS No. 63453-14-5](/img/structure/B14512745.png)
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane is a complex organosilicon compound characterized by the presence of ethenyl, diphenyl, and trimethylsilyl groups. This compound is notable for its unique structural features, which contribute to its diverse chemical reactivity and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane typically involves the use of organosilicon reagents and catalysts. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The reaction conditions usually include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl group, in particular, can act as a protecting group, enhancing the stability of reactive intermediates during chemical reactions. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Similar in structure but lacks the ethenyl and trimethylsilyl groups.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups attached to silicon.
Uniqueness
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane is unique due to the combination of ethenyl, diphenyl, and trimethylsilyl groups in its structure. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
63453-14-5 |
|---|---|
Formule moléculaire |
C20H26Si2 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
ethenyl-diphenyl-(3-trimethylsilylprop-1-enyl)silane |
InChI |
InChI=1S/C20H26Si2/c1-5-22(18-12-17-21(2,3)4,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h5-16,18H,1,17H2,2-4H3 |
Clé InChI |
ICOAQHKCVFROJU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)


![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)





![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
